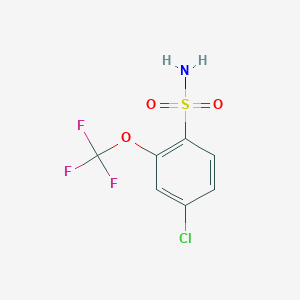
1-(Ethylthio)-5-phenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylthio)-5-phenylpentan-2-one is an organic compound characterized by the presence of an ethylthio group attached to a pentanone backbone with a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-one typically involves the alkylation of a suitable precursor with ethylthiol. One common method includes the reaction of 5-phenylpentan-2-one with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(Ethylthio)-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can undergo metabolic transformations, influencing the compound’s activity and efficacy. Detailed studies on its binding affinity and interaction with specific proteins or nucleic acids are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-(Ethylthio)-4-nitrobenzene: Shares the ethylthio group but differs in the presence of a nitro group instead of a phenyl group.
3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole: Contains an ethylthio group and a phenyl group but has a triazole ring instead of a pentanone backbone.
Uniqueness: 1-(Ethylthio)-5-phenylpentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-ethylsulfanyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
UCFRCUAOBZQZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


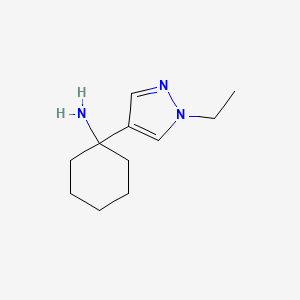
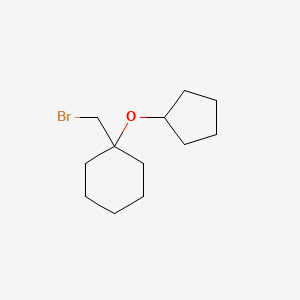


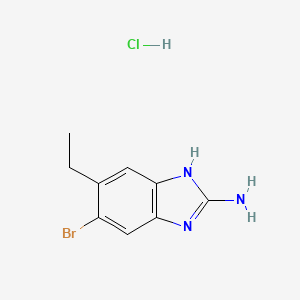
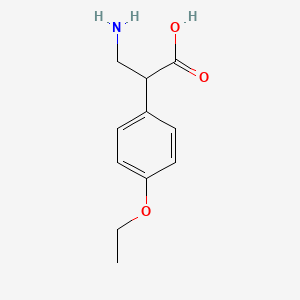
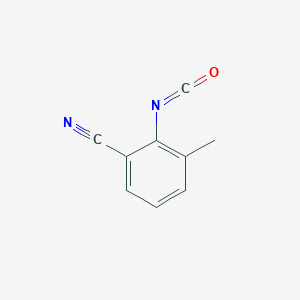

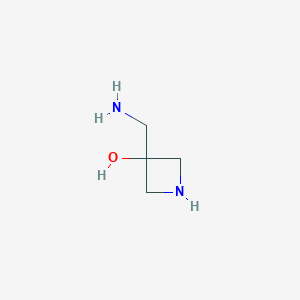

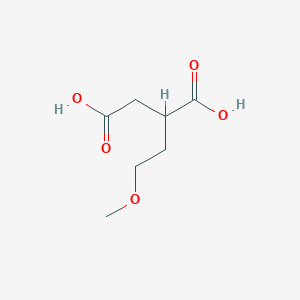
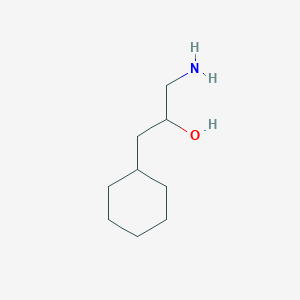
![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
